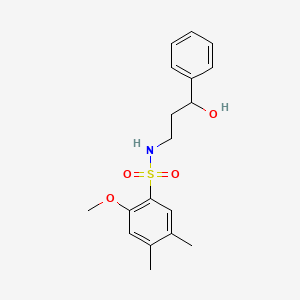![molecular formula C22H26N4O B2365440 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-méthylphényl)-3-cyclohexylpropanamide CAS No. 847387-72-8](/img/structure/B2365440.png)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-méthylphényl)-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a complex organic compound that features a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a propanamide group
Applications De Recherche Scientifique
3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine structures have been reported to act as covalent inhibitors, specifically targeting the kras g12c mutation in cancer cells .
Mode of Action
Similar compounds have been reported to act as covalent inhibitors, binding irreversibly to their targets . This irreversible binding can lead to permanent inactivation of the target protein, disrupting its normal function and leading to therapeutic effects .
Biochemical Pathways
Given the potential target of similar compounds (kras g12c), it can be inferred that the compound may affect pathways related to cell proliferation and survival, which are often dysregulated in cancer .
Result of Action
If the compound acts similarly to other covalent inhibitors targeting the kras g12c mutation, it could potentially inhibit the proliferation of cancer cells and induce cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide typically involves multistep organic synthesis. The key steps include the formation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the cyclohexyl group and the propanamide moiety. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine Derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and exhibit similar biological activities.
Cyclohexyl Amides: These compounds feature a cyclohexyl group and an amide moiety, with comparable chemical properties.
Uniqueness
3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
IUPAC Name |
3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h5,8,10,12-15,17H,2-4,6-7,9,11H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQRWRXPDWPYOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)




![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)


![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)


